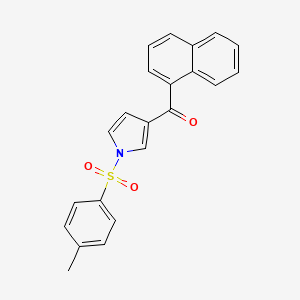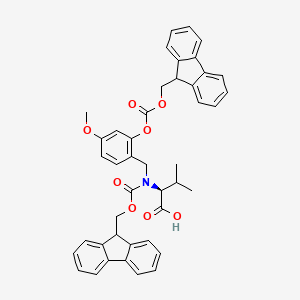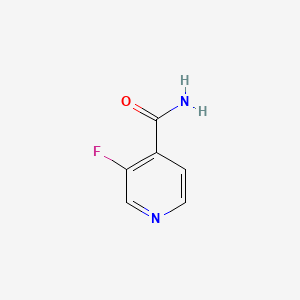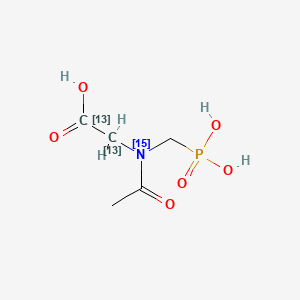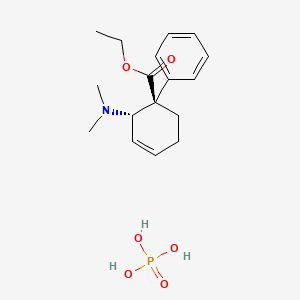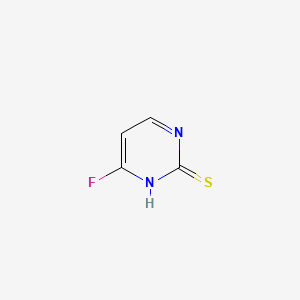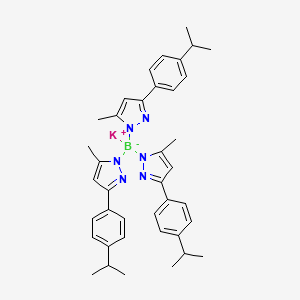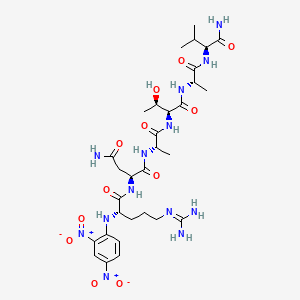
N-乙基-乙胺-15N 氢溴酸盐
描述
N-Ethyl-ethanamine-15N Hydrobromide is a stable isotope-labeled compound with the molecular formula C4H11^15N.HBr and a molecular weight of 155.04 g/mol . This compound is used extensively in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
N-Ethyl-ethanamine-15N Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the synthesis of stable isotope-labeled compounds for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-ethanamine-15N Hydrobromide typically involves the reaction of ethylamine with hydrobromic acid in the presence of a nitrogen-15 isotope. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope into the ethylamine molecule. The general reaction can be represented as follows:
[ \text{C2H5NH2} + \text{HBr} \rightarrow \text{C2H5NH2.HBr} ]
Industrial Production Methods: Industrial production of N-Ethyl-ethanamine-15N Hydrobromide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Reactant Preparation: Ethylamine and hydrobromic acid are prepared in required quantities.
Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity N-Ethyl-ethanamine-15N Hydrobromide.
化学反应分析
Types of Reactions: N-Ethyl-ethanamine-15N Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of ethylamide or ethyl nitrile.
Reduction: Formation of ethylamine.
Substitution: Formation of various substituted ethylamines.
作用机制
The mechanism of action of N-Ethyl-ethanamine-15N Hydrobromide involves its incorporation into biological molecules, allowing researchers to trace and study metabolic pathways. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of the compound in complex biological systems. The molecular targets and pathways involved include nitrogen metabolism and amino acid synthesis.
相似化合物的比较
- Diethylamine-15N Hydrobromide
- N-Methyl-ethanamine-15N Hydrobromide
- N-Ethyl-2-ethanamine-15N Hydrobromide
Comparison: N-Ethyl-ethanamine-15N Hydrobromide is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism. Compared to similar compounds, it offers higher specificity and sensitivity in NMR spectroscopy and metabolic studies.
属性
IUPAC Name |
N-ethylethan(15N)amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-LJJZSEGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]CC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


